molecular formula C27H25NO5S B11084431 ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11084431
M. Wt: 475.6 g/mol
InChI Key: LEDDDFCOFVEANL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromenyl moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the chromenyl and thiophene groups enhances its biological activity.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes. Their complex structures provide unique properties that can be harnessed in various applications.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, and DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-(4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the thiophene group in ethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from other similar compounds. This structural feature may contribute to its unique biological and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C27H25NO5S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H25NO5S/c1-4-32-27(31)23-15(3)28-19-11-16(22-6-5-9-34-22)12-20(29)25(19)24(23)18-13-33-21-8-7-14(2)10-17(21)26(18)30/h5-10,13,16,24,28H,4,11-12H2,1-3H3

InChI Key

LEDDDFCOFVEANL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CC(C2)C5=CC=CS5)C

Origin of Product

United States

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